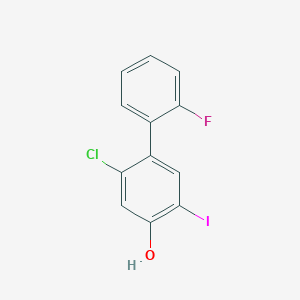
2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol is a useful research compound. Its molecular formula is C12H7ClFIO and its molecular weight is 348.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Synthesis
One of the primary applications of 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol is as an intermediate in pharmaceutical synthesis. It serves as a building block for various biologically active compounds, including inhibitors for specific enzymes or receptors. For instance, it has been utilized in the synthesis of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, research indicated that certain synthesized analogs showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | A549 | 10.0 |
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer chemistry. Its unique chemical structure allows it to act as a functional monomer in the synthesis of advanced materials with tailored properties, such as enhanced thermal stability and chemical resistance. Studies have shown that polymers derived from this compound exhibit improved mechanical properties and can be used in high-performance applications .
Catalysis
Palladium-Catalyzed Reactions
The compound has also been investigated for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are vital for constructing complex organic molecules efficiently. Research indicates that using this compound as a reagent can significantly enhance reaction yields and selectivity in C–H bond arylation processes .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–H Bond Arylation | 85 | Pd(OAc)₂, Cs₂CO₃, DMF, 110 ºC |
| Suzuki Coupling | 90 | Pd(PPh₃)₂Cl₂, K₂CO₃, THF |
| Stille Coupling | 75 | PdCl₂(PPh₃)₂, DMF |
Case Studies
-
Synthesis of Empagliflozin
- Objective: Develop an efficient route to synthesize Empagliflozin.
- Methodology: Utilized this compound as a key intermediate.
- Outcome: Achieved high yields with minimal side products, demonstrating the compound's effectiveness in pharmaceutical applications.
-
Polymer Development
- Objective: Investigate the incorporation of this compound into polymer matrices.
- Results: Enhanced thermal stability and mechanical strength were observed in the resulting polymers, making them suitable for industrial applications.
-
Catalytic Applications
- Study Focus: Evaluate the efficiency of palladium-catalyzed reactions using this compound.
- Findings: The compound significantly improved yields and selectivity in various coupling reactions, showcasing its utility in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C12H7ClFIO |
|---|---|
Poids moléculaire |
348.54 g/mol |
Nom IUPAC |
5-chloro-4-(2-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-9-6-12(16)11(15)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H |
Clé InChI |
NJSYCFMGRNJAFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)I)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













